molecular formula C38H48Cl2N4O4S B612075 Unii-Q8MI0X869M CAS No. 939981-39-2

Unii-Q8MI0X869M

Cat. No. B612075
M. Wt: 727.78
InChI Key: QBGKPEROWUKSBK-QPPIDDCLSA-N
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Description

“Unii-Q8MI0X869M” is also known as RG-7112, an MDM2 inhibitor . It is a potent, orally bioavailable compound that displays antineoplastic activity . RG-7112 binds to MDM2, thereby preventing the binding of the MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53 . It binds MDM2 with a K_D of 10.7 nM and blocks the p53-MDM2 interaction with an IC_50 of 18 nM in HTRF assays .

Scientific Research Applications

  • Nanoparticle Synthesis : Cushing, Kolesnichenko, and O'Connor (2004) discuss the development of novel materials, including inorganic nanoparticles, which could be related to the applications of specific compounds like Unii-Q8MI0X869M (Cushing, Kolesnichenko, & O'Connor, 2004).

  • Research to Innovation Translation : Giordan, Shartrand, Steig, and Weilerstein (2011) describe educational programs aimed at helping academic researchers translate their scientific findings into practical innovations, which might be relevant in the context of applying findings related to Unii-Q8MI0X869M (Giordan, Shartrand, Steig, & Weilerstein, 2011).

  • University Nanosat Program : Hunyadi, Ganley, Peffer, and Kumashiro (2004) discuss a student satellite program focusing on the integration of academic and government resources for technology advancement, potentially relevant to the research applications of specific compounds (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).

  • Collaborative Environments for Scientific Research : Şahin, Weihrauch, Dimov, and Alexandrov (2009) talk about the importance of collaborative environments for large scientific applications, which might be relevant for research on specific compounds like Unii-Q8MI0X869M (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

properties

IUPAC Name

[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H48Cl2N4O4S/c1-8-48-33-26-29(36(2,3)4)14-19-32(33)34-41-37(5,27-10-15-30(39)16-11-27)38(6,28-12-17-31(40)18-13-28)44(34)35(45)43-23-21-42(22-24-43)20-9-25-49(7,46)47/h10-19,26H,8-9,20-25H2,1-7H3/t37-,38+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGKPEROWUKSBK-QPPIDDCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@@]([C@@](N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48Cl2N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60240182
Record name RO-5045337
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60240182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

727.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((4S,5R)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethyl-4,5-dihydro-1H-imidazol-1-yl)(4-(3-(methylsulfonyl)propyl)piperazin-1-yl)methanone

CAS RN

939981-39-2
Record name RO-5045337
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939981392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-5045337
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14793
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RO-5045337
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60240182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RO-5045337
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8MI0X869M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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